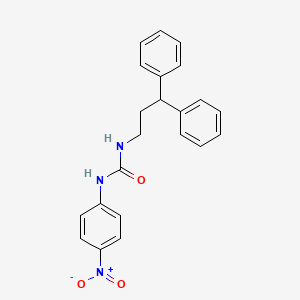![molecular formula C18H21N3O2S B4115177 N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4115177.png)
N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea, commonly known as FMPPT, is a thiourea derivative that has been extensively studied for its potential in treating various diseases. FMPPT has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
FMPPT has been found to have potential applications in treating various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, FMPPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, FMPPT has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, FMPPT has been shown to inhibit the formation of amyloid beta plaques, which are associated with the development of the disease.
Wirkmechanismus
The mechanism of action of FMPPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FMPPT has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. FMPPT has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. Additionally, FMPPT has been found to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
FMPPT has been found to have a wide range of biochemical and physiological effects. In cancer research, FMPPT has been shown to induce apoptosis and inhibit angiogenesis. In diabetes research, FMPPT has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, FMPPT has been shown to inhibit the formation of amyloid beta plaques. Additionally, FMPPT has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FMPPT in lab experiments is its wide range of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using FMPPT is its potential toxicity, which requires careful consideration in experimental design and dosage.
Zukünftige Richtungen
There are several future directions for FMPPT research. One direction is to further investigate its potential applications in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on developing more efficient synthesis methods for FMPPT.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-(piperidine-1-carbonyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(21-10-2-1-3-11-21)14-6-8-15(9-7-14)20-18(24)19-13-16-5-4-12-23-16/h4-9,12H,1-3,10-11,13H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCHGIXSRUTEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rel-(1S,6R)-3-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B4115118.png)
![[3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amine hydrochloride](/img/structure/B4115119.png)
![2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4115124.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4115126.png)
![3-phenyl-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4115132.png)
![N-(4-nitrophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4115139.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4115147.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4115148.png)
![4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine](/img/structure/B4115158.png)
![N-butyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4115166.png)
![2-(4-sec-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4115167.png)

![ethyl 4-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4115172.png)